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Introduction

Anlotinib hydrochloride is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI)

that has demonstrated broad-spectrum anti-tumor activity.[1][2] It primarily targets a range of

receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including

Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor

(FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][3][4] By inhibiting

these key signaling pathways, anlotinib can suppress tumor growth, angiogenesis, and

metastasis.[1][5] One of the critical processes in metastasis is cell migration, and anlotinib has

been shown to effectively inhibit this process in various cancer cell types.[5][6][7]

These application notes provide detailed protocols for setting up and performing cell migration

assays to evaluate the efficacy of anlotinib hydrochloride. The two most common and effective

methods for assessing cell migration in vitro are the scratch (wound-healing) assay and the

Transwell (Boyden chamber) assay.

Mechanism of Action: Inhibition of Cell Migration
Anlotinib hydrochloride exerts its inhibitory effect on cell migration by blocking key signaling

cascades that regulate cytoskeletal reorganization, cell-matrix adhesion, and cell motility. The
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primary targets of anlotinib are central to these processes.

// Nodes Anlotinib [label="Anlotinib Hydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

VEGFR [label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; PDGFR [label="PDGFR",

fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#FBBC05",

fontcolor="#202124"]; cKit [label="c-Kit", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K

[label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CellMigration [label="Cell Migration\n(Inhibited)", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges Anlotinib -> VEGFR [color="#5F6368"]; Anlotinib -> PDGFR [color="#5F6368"];

Anlotinib -> FGFR [color="#5F6368"]; Anlotinib -> cKit [color="#5F6368"]; VEGFR -> PI3K

[color="#5F6368"]; PDGFR -> PI3K [color="#5F6368"]; FGFR -> PI3K [color="#5F6368"]; cKit -

> PI3K [color="#5F6368"]; VEGFR -> ERK [color="#5F6368"]; PDGFR -> ERK

[color="#5F6368"]; FGFR -> ERK [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt ->

CellMigration [color="#5F6368"]; ERK -> CellMigration [color="#5F6368"]; } Anlotinib Signaling

Pathway Diagram

Quantitative Data Summary
The following tables summarize the effective concentrations of anlotinib hydrochloride and its

impact on cell migration in various cancer cell lines as reported in preclinical studies.

Table 1: Effective Concentrations of Anlotinib Hydrochloride in Cell Migration Assays
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Cell Line
Cancer
Type

Assay Type
Anlotinib
Concentrati
on (µM)

Incubation
Time (h)

Observed
Effect

MCF-7
Breast

Cancer

Wound

Healing &

Transwell

2, 4, 6 24

Significant

inhibition of

migration and

invasion.[6]

CT26
Colorectal

Cancer

Wound

Healing &

Transwell

Not specified 24
Inhibition of

migration.[5]

FaDu

Hypopharyng

eal

Carcinoma

Wound

Healing &

Transwell

5, 10 48

Significant

inhibition of

cell migration

and invasion.

[7][8]

H446
Small Cell

Lung Cancer

Wound

Healing &

Transwell

5 24

Inhibition of

cell migration.

[3]

HUVEC
Endothelial

Cells
Transwell

0.0001 (0.1

nM)
Not specified

Concentratio

n-dependent

inhibition of

migration.[9]

Table 2: IC50 Values of Anlotinib Hydrochloride
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Cell Line Cancer Type Assay
IC50 Value
(µM)

Incubation
Time (h)

HUVEC Endothelial Cells Proliferation 0.0002 Not specified

HUVEC Endothelial Cells Migration 0.0001 (0.1 nM) Not specified

Cal27 Tongue Cancer Proliferation 6.254 24

Cal27 Tongue Cancer Proliferation 4.432 48

Cal27 Tongue Cancer Proliferation 3.118 72

Experimental Protocols
Scratch (Wound-Healing) Assay
This assay is a straightforward and widely used method to study collective cell migration.

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate at which

the cells migrate to close this gap is monitored over time, providing a measure of cell migration.

[10]

// Nodes A [label="1. Seed cells and grow to a confluent monolayer", fillcolor="#F1F3F4",

fontcolor="#202124"]; B [label="2. Create a 'scratch' in the monolayer with a pipette tip",

fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Wash to remove detached cells and add

medium with Anlotinib or vehicle control", fillcolor="#F1F3F4", fontcolor="#202124"]; D

[label="4. Image the scratch at 0h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5.

Incubate and capture images at subsequent time points (e.g., 24h, 48h)", fillcolor="#F1F3F4",

fontcolor="#202124"]; F [label="6. Measure the width of the scratch and calculate the migration

rate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Scratch Assay Experimental Workflow

Materials:

Adherent cancer cell line of interest

Complete cell culture medium
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Serum-free cell culture medium

Anlotinib hydrochloride stock solution (dissolved in a suitable solvent, e.g., DMSO)

6-well or 12-well tissue culture plates

Sterile 200 µL or 1000 µL pipette tips

Phosphate-buffered saline (PBS)

Inverted microscope with a camera

Procedure:

Cell Seeding:

Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer

within 24 hours.[11] The optimal seeding density should be determined empirically for

each cell line.

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

Creating the Scratch:

Once the cells have reached >90% confluency, carefully aspirate the culture medium.

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell

monolayer.[11] Apply firm, even pressure to ensure a clean, cell-free gap. A cross-shaped

scratch can also be made.[11]

Washing and Treatment:

Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[11]

Replace the PBS with serum-free or low-serum medium containing different

concentrations of anlotinib hydrochloride (e.g., 0, 2, 5, 10 µM). A vehicle control (e.g.,

DMSO) should be included.
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Imaging and Analysis:

Immediately after adding the treatment medium, capture images of the scratch in each

well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

[11]

Mark the location of the images to ensure the same field is captured at subsequent time

points.

Incubate the plates and capture images of the same scratch areas at regular intervals

(e.g., 12, 24, 48 hours).[7]

Measure the width of the scratch at multiple points for each image. The migration rate can

be calculated as the change in width over time.

The relative migration rate can be calculated using the formula: (Initial width at 0h - final

width at 24h) / Initial width at 0h.[6]

Transwell (Boyden Chamber) Assay
This assay is used to assess the migratory and invasive potential of cells in response to a

chemoattractant.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous

membrane. The lower chamber contains a chemoattractant (e.g., medium with FBS). Migratory

cells move through the pores to the lower side of the membrane.[12][13]

// Nodes A [label="1. Add chemoattractant (e.g., 10% FBS medium) to the lower chamber",

fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Seed serum-starved cells with Anlotinib

or vehicle control into the upper Transwell insert", fillcolor="#F1F3F4", fontcolor="#202124"]; C

[label="3. Incubate for an appropriate time (e.g., 24h) to allow for migration",

fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Remove non-migrated cells from the

upper surface of the membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Fix

and stain the migrated cells on the lower surface of the membrane", fillcolor="#F1F3F4",

fontcolor="#202124"]; F [label="6. Count the stained cells under a microscope",

fillcolor="#F1F3F4", fontcolor="#202124"];
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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Transwell Assay Experimental Workflow

Materials:

Cancer cell line of interest

Complete cell culture medium

Serum-free cell culture medium

Anlotinib hydrochloride stock solution

Transwell inserts (typically with 8 µm pores) for 24-well plates

24-well plates

Fetal Bovine Serum (FBS) as a chemoattractant

Cotton swabs

Methanol for fixation

Crystal violet staining solution (0.1%)

Inverted microscope

Procedure:

Preparation:

Starve the cells in serum-free medium for 12-24 hours before the assay. This synchronizes

the cells and enhances their migratory response to the chemoattractant.

Assay Setup:

Add 600-800 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the

lower wells of a 24-well plate.[6]
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Harvest the serum-starved cells and resuspend them in serum-free medium at a

concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

Add the desired concentrations of anlotinib hydrochloride or vehicle control to the cell

suspension.

Seed 100-200 µL of the cell suspension into the upper chamber of the Transwell inserts.[6]

Incubation:

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that

allows for measurable migration (typically 12-48 hours, depending on the cell line).

Staining and Analysis:

After incubation, carefully remove the Transwell inserts from the wells.

Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of

the membrane.

Fix the migrated cells on the lower surface of the membrane by immersing the insert in

methanol for 10-15 minutes.[6]

Stain the fixed cells with 0.1% crystal violet solution for 15-20 minutes.[6]

Gently wash the inserts with water to remove excess stain and allow them to air dry.

Count the number of stained, migrated cells in several random fields of view using an

inverted microscope at 100x or 200x magnification.[6]

The results can be expressed as the average number of migrated cells per field or as a

percentage of the control.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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